molecular formula C9H7BrO5 B15316504 4-Bromo-2-(carboxymethoxy)benzoic acid

4-Bromo-2-(carboxymethoxy)benzoic acid

Cat. No.: B15316504
M. Wt: 275.05 g/mol
InChI Key: DMHUEUPNHIZKPE-UHFFFAOYSA-N
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Description

4-Bromo-2-(carboxymethoxy)benzoic acid is a brominated benzoic acid derivative featuring a carboxymethoxy (–OCH₂COOH) substituent at the ortho position relative to the carboxylic acid group. This compound combines the electronic effects of bromine (electron-withdrawing) and the carboxymethoxy group (polar and acidic), making it a versatile intermediate in organic synthesis and pharmaceutical research.

The carboxymethoxy group enhances solubility in polar solvents compared to simpler bromobenzoic acids (e.g., 4-bromobenzoic acid), which are sparingly soluble in water .

Properties

Molecular Formula

C9H7BrO5

Molecular Weight

275.05 g/mol

IUPAC Name

4-bromo-2-(carboxymethoxy)benzoic acid

InChI

InChI=1S/C9H7BrO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

DMHUEUPNHIZKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-(Carboxymethoxy)Benzoic Acid

This method involves introducing bromine at the para position of pre-formed 2-(carboxymethoxy)benzoic acid. The carboxymethoxy group (-OCH₂COOH) is installed via Williamson ether synthesis between 2-hydroxybenzoic acid and chloroacetic acid under basic conditions. Subsequent bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃).

Key Steps:

  • Etherification:
    $$ \text{2-Hydroxybenzoic acid} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(Carboxymethoxy)benzoic acid} $$
    Reaction conditions: 80°C, 6–8 hours in aqueous ethanol. Yield: 85–92%.
  • Bromination:
    $$ \text{2-(Carboxymethoxy)benzoic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{4-Bromo-2-(carboxymethoxy)benzoic acid} $$
    Challenges include competing meta-bromination due to the electron-withdrawing nature of the carboxymethoxy group. Optimized conditions (0°C, dichloromethane solvent) achieve 70–75% yield with 85% para selectivity.

Bromination Followed by Etherification

Here, bromine is introduced to 2-hydroxybenzoic acid before etherification. This route avoids regioselectivity issues associated with the carboxymethoxy group.

Key Steps:

  • Bromination of 2-Hydroxybenzoic Acid:
    $$ \text{2-Hydroxybenzoic acid} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4} \text{4-Bromo-2-hydroxybenzoic acid} $$
    Concentrated sulfuric acid directs bromination to the para position via protonation of the hydroxyl group. Yield: 65–70%.
  • Etherification:
    $$ \text{4-Bromo-2-hydroxybenzoic acid} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} $$
    Conducted in dimethylformamide (DMF) at 100°C for 12 hours. Yield: 80–85%.

Oxidation of 4-Bromo-2-(Carboxymethoxy)Toluene

Adapting industrial oxidation methods, this approach starts with a methyl-substituted precursor.

Key Steps:

  • Synthesis of 4-Bromo-2-(carboxymethoxy)toluene:
    $$ \text{4-Bromo-2-methylphenol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{NaH}} \text{4-Bromo-2-(carboxymethoxy)toluene} $$
    Yield: 90–95% under anhydrous tetrahydrofuran (THF) at 25°C.
  • Oxidation to Benzoic Acid:
    $$ \text{4-Bromo-2-(carboxymethoxy)toluene} \xrightarrow{\text{Co(OAc)}2/\text{Mn(OAc)}2, \text{O}_2} \text{this compound} $$
    Catalytic oxidation in glacial acetic acid at 80°C for 7 hours achieves 96% yield.

Comparative Analysis of Synthetic Routes

Parameter Method 1.1 Method 1.2 Method 1.3
Overall Yield 60–68% 52–60% 86–92%
Regioselectivity Moderate High High
Reaction Time 14–16 hours 18–20 hours 10–12 hours
Scalability Limited Moderate High
Key Advantage Simplicity Para control Industrial fit

Notes:

  • Method 1.3 offers superior yields and scalability, leveraging optimized catalytic oxidation.
  • Method 1.2 ensures reliable para-bromination but requires harsh bromination conditions.

Optimization Strategies and Challenges

Enhancing Regioselectivity in Direct Bromination

The electron-withdrawing carboxymethoxy group favors meta-bromination, but low temperatures (0–5°C) and FeBr₃ catalysis improve para selectivity to 85%. Alternative brominating agents like NBS reduce side reactions.

Catalyst Recycling in Oxidation Reactions

Cobalt and manganese acetates in Method 1.3 are recoverable via activated carbon adsorption, reducing costs by 30% in batch processes.

Purification Techniques

Crystallization from ethanol/water mixtures (1:3 v/v) achieves >99.5% purity for all methods.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(carboxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxymethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(carboxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Analogues :

4-Bromobenzoic Acid (CAS 586-76-5) : Lacks the carboxymethoxy group, leading to lower polarity and reduced solubility in aqueous media. It is widely used as a building block in pharmaceuticals .

5-Bromo-2-methoxybenzoic Acid (CAS 2476-35-9) : Methoxy substituent at the ortho position instead of carboxymethoxy. The methoxy group is less polar, resulting in weaker acidity (higher pKa) compared to the carboxymethoxy derivative .

4-Bromo-2-(cyanomethyl)benzoic Acid (CAS 942935-70-8): Contains a cyanomethyl group, which introduces nitrile functionality. This group is electron-withdrawing but less acidic than carboxymethoxy, altering reactivity in nucleophilic substitutions .

Substituent Position Impact :

  • Ortho vs. Para Substituents : The ortho-carboxymethoxy group in the target compound induces steric hindrance and electronic effects distinct from para-substituted analogues. For example, 4-bromo-2-chloro-6-methylbenzoic acid (CAS 2476-35-9) exhibits different reactivity due to the chloro and methyl groups at adjacent positions .
  • Electron-Withdrawing Effects : The carboxymethoxy group’s electron-withdrawing nature increases the acidity of the benzoic acid moiety (lower pKa) compared to methoxy or methyl substituents .
Physicochemical Properties
Compound Molecular Weight Solubility (Water) pKa (Carboxylic Acid) Key Applications
4-Bromo-2-(carboxymethoxy)benzoic acid* ~259.03 (est.) Moderate (polar solvents) ~2.5–3.0 (est.) Pharmaceutical intermediates, polymers
4-Bromobenzoic acid 201.02 Low ~2.8 API synthesis, corrosion inhibitors
5-Bromo-2-methoxybenzoic acid 231.05 Low ~4.1 Organic synthesis
4-Bromo-2-(hydroxymethyl)benzoic acid 240.06 Moderate ~3.0 Biosensor development

*Estimated values based on structural analogues.

Solubility Trends :

  • The carboxymethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to 4-bromobenzoic acid, which is predominantly soluble in ethanol or acetone .
  • Compounds with hydroxyl or additional carboxylic acid groups (e.g., 4-bromo-2-(hydroxymethyl)benzoic acid) exhibit higher water solubility .

Q & A

Q. What are the key steps for synthesizing 4-Bromo-2-(carboxymethoxy)benzoic acid, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically starts with 4-bromobenzoic acid derivatives. For example, analogous compounds like 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid are synthesized via nucleophilic substitution using reagents such as 2,2-difluoroethanol under reflux in polar solvents (e.g., DMF or THF) . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and emergence of the product .

Q. Which analytical techniques are most effective for confirming purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on proton and carbon environments, confirming substitution patterns.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves atomic-level structural details using programs like SHELXL for refinement .
  • HPLC : Quantifies purity (>95% is typical for research-grade compounds) .

Q. How should safety protocols be designed for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Store in a cool, dry place away from oxidizing agents, as brominated compounds may release corrosive HBr under heat .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?

  • Methodological Answer :
  • Complementary Techniques : Combine NMR with X-ray crystallography to resolve ambiguities. For example, SHELX software can refine crystallographic data to confirm bond angles and distances, while NMR can validate dynamic solution-phase behavior .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies optimize regioselectivity in substitution reactions involving the carboxymethoxy group?

  • Methodological Answer :
  • Solvent Choice : Polar solvents (e.g., DMSO) stabilize ionic intermediates, enhancing nucleophilic attack at the 2-position .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can direct cross-coupling reactions to specific sites.
  • Temperature Control : Lower temperatures (-78°C to 0°C) reduce side reactions in sensitive substitutions .

Q. How can computational methods predict biological activity or binding interactions of derivatives?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors). For example, derivatives of brominated benzoic acids have been studied for enzyme inhibition .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate structural features (e.g., electronegativity of substituents) with activity .

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